Fmoc-cycloleucine

Descripción

Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature

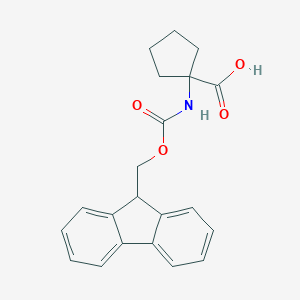

This compound possesses the molecular formula C₂₁H₂₁NO₄ with a molecular weight of 351.4 grams per mole, establishing it as a medium-sized organic molecule within the amino acid derivative family. The compound is officially registered under Chemical Abstracts Service number 117322-30-2, providing a unique identifier for regulatory and research purposes. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid, which precisely describes the molecular architecture and functional group arrangement.

The structural framework of this compound consists of three primary components that define its chemical identity and properties. The central cyclopentane ring forms a five-membered saturated carbocyclic structure, providing the core scaffold around which the other functional groups are positioned. The fluorenylmethyloxycarbonyl group, commonly known in abbreviated form but systematically named as 9H-fluoren-9-ylmethoxycarbonyl, serves as a protecting group attached to the amino functionality. This protecting group features a rigid polycyclic aromatic system that significantly influences the molecule's overall three-dimensional structure and chemical reactivity. The carboxylic acid functionality completes the amino acid-like structure, enabling the molecule to participate in peptide bond formation reactions.

The compound exhibits several notable synonyms and alternative nomenclature systems that reflect different naming conventions and commercial designations. These include 1-(Fmoc-amino)cyclopentanecarboxylic acid, Fmoc-1-aminocyclopentane-1-carboxylic acid, and cyclopentanecarboxylic acid, 1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-. The Simplified Molecular Input Line Entry System representation C1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 provides a linear notation that captures the complete connectivity pattern of all atoms within the molecule.

Crystallographic Characterization and Conformational Constraints

The crystallographic analysis of this compound reveals important structural details regarding its solid-state organization and conformational preferences. The compound exhibits a melting point of 187 degrees Celsius with decomposition, indicating thermal stability within this temperature range before structural breakdown occurs. The predicted density of the compound is 1.32 ± 0.1 grams per cubic centimeter, reflecting the compact packing arrangement of molecules within the crystal lattice. These physical properties suggest a well-ordered crystalline structure with significant intermolecular interactions that stabilize the solid-state form.

The conformational constraints imposed by the cyclopentane ring system play a crucial role in defining the three-dimensional structure of this compound. Unlike linear amino acid derivatives, the cyclic nature of the core structure restricts rotational freedom around the carbon-carbon bonds within the ring, creating a more rigid molecular framework. This conformational rigidity has important implications for the molecule's behavior in various chemical environments and its interactions with other molecules. The cyclopentane ring adopts envelope or twist conformations that minimize ring strain while accommodating the bulky substituents attached to the quaternary carbon center.

Research investigations utilizing related cyclic peptide systems have demonstrated the importance of conformational analysis in understanding the behavior of constrained amino acid derivatives. Studies on cyclic peptides containing similar structural motifs have employed nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate conformational equilibria and structural preferences. These investigations reveal that cyclic constraints can significantly influence molecular properties, including stability, reactivity, and intermolecular interactions. The fluorenylmethyloxycarbonyl protecting group contributes additional conformational constraints through its extended aromatic system, which can participate in pi-pi stacking interactions and influence molecular packing arrangements.

Temperature-dependent structural studies have provided insights into the conformational behavior of related cyclic compounds under varying conditions. Variable temperature nuclear magnetic resonance experiments on structurally similar molecules have shown that conformational equilibria can be temperature-dependent, with different conformations becoming favored at different temperatures. These findings suggest that this compound may exhibit similar conformational flexibility, with the relative populations of different conformers changing as a function of temperature and solvent environment.

| Physical Property | Value | Units | Reference |

|---|---|---|---|

| Melting Point | 187 (decomposition) | °C | |

| Predicted Density | 1.32 ± 0.1 | g/cm³ | |

| Predicted Boiling Point | 579.4 ± 29.0 | °C | |

| Storage Temperature | 2-8 | °C |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about this compound through detailed analysis of both proton and carbon environments within the molecule. The spectroscopic signature reflects the unique combination of the cyclopentane ring, fluorenyl aromatic system, and carboxylic acid functionality. Proton nuclear magnetic resonance spectra typically show characteristic signals for the cyclopentane ring protons, which appear as complex multiplets due to the constrained ring geometry and coupling patterns. The fluorenyl protons generate distinctive aromatic signals in the 7-8 parts per million region, while the methylene bridge connecting the fluorenyl group to the carbonyl appears as a unique pattern that serves as a diagnostic feature for this protecting group.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with particular sensitivity to the quaternary carbon center of the cyclopentane ring and the carbonyl carbons of both the protecting group and carboxylic acid functionality. The aromatic carbons of the fluorenyl system produce characteristic signals that can be used to confirm the integrity of the protecting group structure. Advanced two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been employed to establish connectivity patterns and spatial relationships within similar molecular frameworks.

Mass spectrometry analysis of this compound provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 351, corresponding to the molecular weight of the intact molecule. Collision-induced dissociation experiments reveal characteristic fragmentation pathways that include loss of the fluorenyl protecting group and formation of diagnostic fragment ions. Collision cross section measurements have been performed for various ionization states of the molecule, providing additional structural information about the gas-phase conformation and shape of the ionized species.

Electrospray ionization mass spectrometry has been particularly useful for analyzing this compound under mild ionization conditions that preserve the molecular ion. The predicted collision cross sections for different adduct forms of the molecule have been calculated, with values ranging from 183.1 square angstroms for the protonated molecular ion to 202.0 square angstroms for the ammonium adduct. These measurements provide insights into the molecular size and shape in the gas phase, complementing solution-state structural studies.

Infrared spectroscopy reveals characteristic absorption bands that correspond to the major functional groups present in this compound. The carboxylic acid functionality typically produces broad absorption in the 2500-3500 wavenumber region due to the hydroxyl stretch, while the carbonyl groups generate strong absorptions around 1700 wavenumbers. The aromatic system of the fluorenyl group contributes characteristic bands in the fingerprint region, and the cyclopentane ring produces specific carbon-hydrogen stretching and bending vibrations that can be used for structural confirmation.

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-19(24)21(11-5-6-12-21)22-20(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECZEINPZOFWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359656 | |

| Record name | Fmoc-cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117322-30-2 | |

| Record name | Fmoc-cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(9-Fluorenylmethyloxycarbonyl)amino-1-cyclopentane carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Strecker Synthesis from Cyclopentanone

The classical Strecker reaction involves cyclopentanone, ammonium chloride, and potassium cyanide in aqueous conditions. The resulting α-aminonitrile is hydrolyzed to yield cycloleucine:

Key Parameters

Cyclization of Linear Precursors

Alternative methods employ γ,δ-unsaturated amino acids subjected to acid-catalyzed cyclization. For example, 5-aminopent-2-enoic acid cyclizes in trifluoroacetic acid (TFA) to form cycloleucine:

Optimization Insights

-

Catalyst : 10% TFA in dichloromethane (DCM) at 25°C for 24 h minimizes racemization.

-

Purity : >90% by HPLC after column chromatography (silica gel, eluent: ethyl acetate/hexanes).

Fmoc Protection of Cycloleucine

The amine group of cycloleucine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions.

Standard Fmoc Protection Protocol

-

Reaction Setup :

-

Reaction Monitoring :

-

Track completion via TLC (Rf = 0.5 in ethyl acetate/hexanes 1:1).

-

Quench with 1M HCl upon consumption of starting material (~2–4 h).

-

-

Workup :

-

Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

-

Evaporate solvent to obtain crude this compound.

-

Alternative Coupling Agents for Challenging Substrates

For sterically hindered amines like cycloleucine, mixed anhydride or uronium-based activators enhance efficiency:

-

HATU/DIPEA System :

Purification and Characterization

Crude this compound requires rigorous purification to meet peptide-grade standards.

Recrystallization

Chromatographic Methods

-

Flash Chromatography : Silica gel, gradient elution (ethyl acetate/hexanes 30% → 70%).

-

HPLC : C18 column, 10–90% acetonitrile/water (+0.1% TFA) over 30 min.

Analytical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 187°C | DSC |

| Molecular Weight | 351.40 g/mol | HRMS |

| Purity | >95% | HPLC (254 nm) |

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound is employed in automated SPPS for constructing cyclic or constrained peptides:

Resin Loading and Coupling

Macrocyclization Strategies

Post-assembly, cycloleucine-containing peptides undergo head-to-tail cyclization using HATU/HOAt in diluted DMF (0.1 mM).

Challenges and Mitigation Strategies

Steric Hindrance During Coupling

Actividad Biológica

Fmoc-cycloleucine is a derivative of cycloleucine, characterized by the addition of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential implications for drug development.

Chemical Structure and Properties

This compound has the chemical formula CHNO and is classified under the category of amino acid derivatives. The presence of the Fmoc group enhances its stability and solubility in organic solvents, making it suitable for peptide synthesis and biological studies .

The biological activity of this compound can be attributed to its inhibition of specific enzymes and receptors:

- Cholinesterase Inhibition : this compound has been shown to inhibit butyrylcholinesterase (BChE) with a value of 45 µM, making it a potent reversible inhibitor compared to other derivatives . This property suggests potential applications in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are beneficial.

- Methylation Inhibition : Cycloleucine, from which this compound is derived, acts as an antagonist at NMDA receptor-associated glycine receptors and inhibits S-adenosyl-methionine mediated methylation processes. This inhibition can affect various cellular functions, including RNA processing .

Biological Assays and Efficacy

This compound has been evaluated in several biological assays to determine its efficacy:

Case Study 1: Cholinesterase Inhibition

A recent study focused on synthesizing various Fmoc-amino acid derivatives to identify potent cholinesterase inhibitors. Among them, this compound was noted for its selective inhibition against BChE over acetylcholinesterase (AChE), providing insights into its potential therapeutic use in neurodegenerative diseases .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays conducted on human leukemia cell lines demonstrated that cycloleucine could inhibit cell proliferation significantly. The study highlighted that cycloleucine's mechanism involves blocking essential methylation processes necessary for RNA function, thus providing a basis for further exploration of this compound as an anti-cancer agent .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Comparación Con Compuestos Similares

Structural Analogues: Cyclic Fmoc-Amino Acids

Fmoc-Cyclovaline (CAS N/A)

Fmoc-L-beta-Homoproline (CAS 193693-60-6)

Fmoc-L-beta-Homoleucine

- Structure : Combines a branched aliphatic side chain with cyclic constraints.

- Applications : Used in peptide therapeutics to improve metabolic stability .

Table 1: Structural and Physicochemical Comparison

Functional Analogues: Fmoc-Dipeptides and Linear Derivatives

Fmoc-Diphenylalanine (Fmoc-FF)

- Self-Assembly : Forms β-sheet-rich hydrogels via π-π stacking and hydrophobic interactions. Exhibits pKa shifts (6.4 → 3.5) during gelation, enabling pH-responsive drug release .

- Mechanical Properties : Storage modulus (G’) ~10 kPa, higher than this compound-based systems due to stronger aromatic interactions .

Fmoc-Glycine-Glycine (Fmoc-GG)

Fmoc-Leucine (Fmoc-Leu-OH)

- Thermal Stability : Melting point 180–187°C, higher than this compound, due to linear aliphatic side-chain packing .

Table 2: Functional Comparison with Fmoc-Dipeptides

Key Research Findings

Hydrophobicity-Dependent Gelation : this compound’s log P (~3.2) enables self-supporting hydrogels at pH < 5, whereas less hydrophobic analogs (log P < 2.8) form syneretic gels .

Thermal Stability : Cyclic structures like this compound resist enzymatic degradation better than linear analogs, enhancing in vivo stability .

Morphological Control : Larger side chains (e.g., cyclopentane vs. cyclobutane) reduce mechanical strength but improve drug-loading capacity due to porous networks .

Q & A

Q. What are the critical parameters for synthesizing Fmoc-cycloleucine with high enantiomeric purity?

To minimize epimerization during solid-phase synthesis, optimize reaction temperature (e.g., 0–25°C), coupling reagent selection (e.g., HATU vs. DIC/HOBt), and monitor reaction progress via HPLC. Pre-activation of this compound with coupling reagents for 1–5 minutes before resin addition can improve efficiency. Include controls using standard amino acids (e.g., Fmoc-leucine) to benchmark purity .

Q. Which spectroscopic methods are most reliable for confirming this compound’s structural integrity?

Use - and -NMR to verify the absence of epimerization and cycloleucine’s strained bicyclic structure. Compare experimental NMR shifts with density functional theory (DFT)-predicted values. Mass spectrometry (HRMS or MALDI-TOF) should confirm molecular weight within ±0.001 Da. For purity, HPLC with UV detection at 265 nm (Fmoc absorption) is essential .

Q. How should researchers standardize this compound storage to prevent degradation?

Store under inert gas (argon) at –20°C in anhydrous DMF or DCM. Conduct stability tests by comparing coupling efficiency before and after storage. Include TLC or HPLC data to track decomposition products (e.g., free cycloleucine or Fmoc-byproducts) over 1–6 months .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between computational and empirical data on this compound’s conformational stability?

For discrepancies in NMR or IR data, perform variable-temperature NMR to assess dynamic equilibria. Compare solvent effects (e.g., DMSO vs. CDCl) on ring strain. Validate computational models (e.g., MD simulations) with experimental NOESY/ROESY data to confirm spatial proximity of protons .

Q. How can researchers design studies to evaluate this compound’s impact on peptide secondary structure?

Incorporate cycloleucine into model peptides (e.g., α-helix or β-sheet motifs) and analyze structural changes via circular dichroism (CD) and 2D NMR. Compare with control peptides containing non-cyclic residues. Use X-ray crystallography or cryo-EM for high-resolution structural insights .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

Apply multivariate analysis (e.g., PCA or ANOVA) to datasets tracking yield, purity, and coupling efficiency across ≥3 independent syntheses. Include error margins for HPLC peak areas and NMR integration values. Report confidence intervals (95%) for critical parameters like enantiomeric excess .

Q. How can computational models predict this compound’s compatibility with non-canonical coupling reagents?

Use molecular docking or QM/MM simulations to assess steric and electronic interactions between cycloleucine’s bicyclic structure and reagents (e.g., PyAOP vs. COMU). Validate predictions with kinetic studies measuring coupling rates via UV-monitored deprotection .

Methodological Considerations

Q. What controls are essential when assessing this compound’s reactivity in automated peptide synthesis?

- Positive controls : Peptides synthesized with standard Fmoc-amino acids.

- Negative controls : Resin-only reactions to detect nonspecific binding.

- Kinetic controls : Time-course HPLC to monitor incomplete couplings. Document deprotection times (e.g., 20% piperidine in DMF for 2 × 5 minutes) and repeat failed couplings with fresh reagent batches .

Q. How should researchers address low yields in this compound-mediated macrocyclization?

Screen solvents (e.g., DCM/MeCN mixtures) and coupling agents (e.g., HATU/DIEA). Use high-dilution conditions (0.001–0.01 M) to favor intramolecular reactions. Characterize by-products via LC-MS to adjust stoichiometry or reaction time .

Data Interpretation and Reproducibility

What frameworks guide the formulation of hypothesis-driven research questions for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example:

Q. How can researchers ensure reproducibility when reporting this compound-based protocols?

Adhere to the Beilstein Journal of Organic Chemistry’s guidelines:

- Provide detailed synthetic procedures (solvent volumes, molar ratios, purification steps).

- Report characterization data (NMR shifts, HPLC gradients) in tabular format.

- Deposit raw spectra and chromatograms in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.